N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is a chemical compound that belongs to a class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of inhibitors targeting specific biological pathways.
The compound has been referenced in various patents and scientific literature, indicating its relevance in pharmaceutical research and development. Notably, it has been associated with the modulation of potassium channels and the inhibition of specific kinases, which are critical targets in cancer therapy and other diseases .
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide can be classified as:
The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide typically involves several key steps:
Technical details regarding these reactions typically involve controlling temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide includes:
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide can undergo various chemical reactions:
Technical details regarding these reactions often include reaction conditions such as pH, temperature, and solvent systems .
The mechanism of action for N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide primarily involves its role as an inhibitor of specific kinases involved in signal transduction pathways.
Data from biological assays indicate that this compound exhibits selective inhibition against certain kinase targets, making it a candidate for further therapeutic development .
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide is characterized by:
Key chemical properties include:
Relevant data indicates that its stability profile makes it suitable for formulation in various pharmaceutical applications .
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide has several potential applications:
Cell-based high-content phenotypic screening of compound libraries has been instrumental in identifying hits against intracellular Trypanosoma cruzi amastigotes. Initial hits are prioritized based on potency thresholds (pEC₅₀ > 5.5–6.0 against amastigotes) and selectivity (>10-fold over host cells such as HFF-1 and HepG2 lines). This approach avoids premature focus on specific molecular targets, which is critical given historical failures of target-based campaigns (e.g., CYP51 inhibitors like posaconazole). For example, screening efforts by the Drugs for Neglected Diseases initiative’s LOLA consortium identified indole-core hits with moderate anti-parasitic activity, which served as starting points for optimization against Chagas disease [2] [9].
Early lead prioritization requires multiparametric optimization to avoid "molecular obesity" – excessive molecular weight or lipophilicity that compromises drug-likeness. Key metrics include:
Table 1: Early-Stage Prioritization Parameters for Anti-Trypanosoma cruzi* Leads*
Parameter | Target Value | Purpose |
---|---|---|
pEC₅₀ (amastigotes) | >6.0 | Sufficient potency for efficacy |
Selectivity index | >10 | Minimize host cytotoxicity |
Kinetic solubility | >50 μg/mL (PBS pH 7.4) | Ensure adequate absorption |
Microsomal stability | Clint <30 μL/min/mg | Reduce metabolic clearance risk |
Initial indole-based hits such as DNDI4199 met potency criteria but exhibited suboptimal solubility (<10 μg/mL) and high intrinsic clearance in mouse liver microsomes (>50 μL/min/mg), necessitating scaffold refinement [2].
Systematic scaffold hopping from the original indole core assessed bioactivity retention. Analogues with isoquinoline, azaindole, benzofuran, or benzimidazole cores showed diminished or abolished anti-parasitic activity (pEC₅₀ <4.2). Regioisomeric modifications (e.g., moving substituents from the 2′ to 1′ or 3′ positions) also reduced potency, underscoring the indole’s spatial importance for target engagement. This highlights the indole’s non-replaceable role in maintaining target affinity, likely due to optimal hydrophobic interactions and hydrogen-bonding geometry with parasitic targets [2].
Replacing phenyl with pyridine rings (e.g., matched molecular pair analysis) improved metabolic stability while slightly enhancing potency. The pyridine-containing analogue of DNDI4199 showed:
This shift is attributed to pyridine’s reduced susceptibility to cytochrome P450-mediated oxidation and enhanced solubility via hydrogen-bond acceptor capacity [2].
Electron-donating groups (EDGs) at the indole 5′-position consistently outperformed electron-withdrawing groups (EWGs) in potency and metabolic stability:
Table 2: Impact of 5′-Substituents on Anti-Trypanosoma cruzi* Activity*
Substituent | Group Type | pEC₅₀ | Solubility (μg/mL) | Microsomal Clint (μL/min/mg) |
---|---|---|---|---|
Methyl | EDG | 6.2 | 15 | 45 |
Cyclopropyl | EDG | 6.0 | 12 | 38 |
Methoxy | EDG | 5.8 | 22 | 42 |
Chloro | EWG | <4.2 | 8 | 55 |
Trifluoromethyl | EWG | <4.2 | 5 | 62 |
Sulfone | EWG | 5.2 | 18 | 48 |
EDGs likely enhance resonance stabilization of the indole core, facilitating optimal binding interactions. Conversely, EWGs disrupt electron density, reducing target affinity and increasing metabolic vulnerability [2] [6].
High intrinsic clearance (Clᵢₙₜ >50 μL/min/mg) in early leads was addressed by:
Morpholine and sulfonamide moieties were leveraged to improve aqueous solubility:
Table 3: Solubility Enhancement Strategies for Pyrimidine-Based Scaffolds
Strategy | Structural Modification | ΔSolubility (μg/mL) | ΔpEC₅₀ |
---|---|---|---|
Morpholine incorporation | 6-Morpholinopyrimidine core | +20 to +30 | ±0 |
N-Methylsulfonamide | CH₃SO₂NHCH₂- vs. ArSO₂NHCH₂- | +40 to +60 | −0.3 |
Pyridine-for-phenyl swap | Heteroaromatic replacement | +10 to +15 | +0.2 |
The synergistic integration of morpholine (solubilizing) and N-methylsulfonamide (metabolic stabilization) in "N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)methanesulfonamide" exemplifies rational PK-driven design [2] .
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7